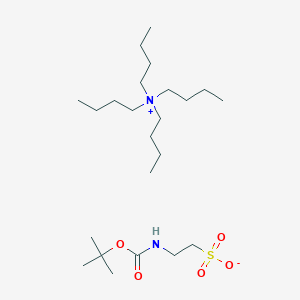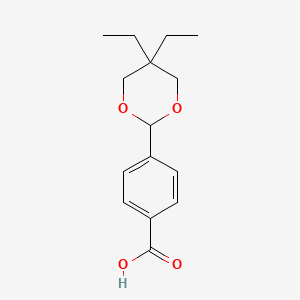
4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid is an organic compound with the molecular formula C15H20O4. It is characterized by the presence of a benzoic acid moiety attached to a 1,3-dioxane ring substituted with two ethyl groups. This compound is used in various chemical and industrial applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 5,5-diethyl-1,3-dioxane-2-one under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety yields carboxylic acids, while reduction can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes and receptors, influencing various biochemical pathways. The 1,3-dioxane ring provides structural stability and can modulate the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzoic acid: Similar in structure but with methyl groups instead of ethyl groups.
4-(5,5-Diethyl-1,3-dioxan-2-yl)benzaldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 1,3-dioxane ring enhances its stability and reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C15H20O4 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4-(5,5-diethyl-1,3-dioxan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-3-15(4-2)9-18-14(19-10-15)12-7-5-11(6-8-12)13(16)17/h5-8,14H,3-4,9-10H2,1-2H3,(H,16,17) |
Clave InChI |
ALVSEZZLFXRSRZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(OC1)C2=CC=C(C=C2)C(=O)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


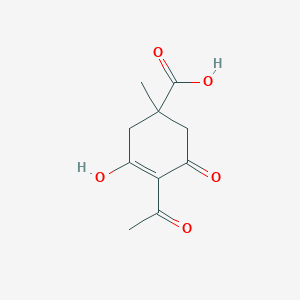
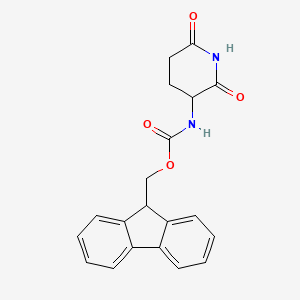
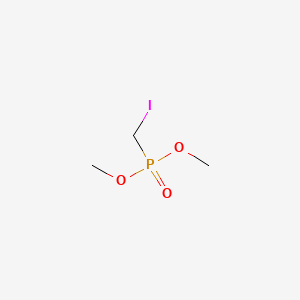
![1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate](/img/structure/B12283039.png)


![2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol](/img/structure/B12283062.png)

![tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid](/img/structure/B12283073.png)
![lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B12283081.png)
![Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12283101.png)
